

An In-depth Technical Guide to the Crystal Structure and Crystallography of Barringtonite

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Compound of Interest

Compound Name: Barringtonite

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Abstract

Barringtonite ($MgCO_3 \cdot 2H_2O$) is a hydrated magnesium carbonate mineral that plays a role in understanding low-temperature geochemical processes and the sequestration of carbon dioxide. This technical guide provides a comprehensive overview of the crystal structure and crystallographic properties of **barringtonite**. It is designed to serve as a foundational resource for researchers in mineralogy, materials science, and geochemistry. This document synthesizes available data on its unit cell parameters, optical properties, and X-ray diffraction data. Furthermore, it outlines the experimental methodologies employed in its characterization and presents a logical workflow for its crystallographic analysis.

Introduction

Barringtonite is a mineral with the chemical formula $MgCO_3 \cdot 2H_2O$.^{[1][2]} It was first discovered at Barrington Tops, New South Wales, Australia, where it occurs as nodular encrustations on the surface of olivine basalt.^{[3][4][5]} The formation of **barringtonite** is a result of cold meteoric water percolating through olivine basalt and leaching magnesium.^{[3][4][6]} This mineral is often found in association with nesquehonite ($MgCO_3 \cdot 3H_2O$).^{[3][4][5][6]} Understanding the crystallographic nature of **barringtonite** is crucial for disciplines ranging from geology to materials science, where hydrated carbonates are of significant interest.

Crystal Structure and Properties

Barringtonite crystallizes in the triclinic system, which is characterized by three unequal axes with oblique angles.^{[1][3][4][7]} The space group is either P1 or P $\bar{1}$.^{[1][5]} Due to the typically very small size of its fibrous or needle-like crystals, obtaining a single crystal suitable for complete structure determination has been challenging.^{[3][4]}

Crystallographic Data

The unit cell parameters and other crystallographic data for **barringtonite** are summarized in the table below. It is important to note that slight variations in these parameters are reported across different sources, which is common in mineralogical studies.

Parameter	Value (Source 1) [3] [4][6]	Value (Source 2) [1]	Value (Source 3) [5]
Crystal System	Triclinic	Triclinic	Triclinic
Space Group	P1 or P $\bar{1}$	P1 or P $\bar{1}$	P1 or P $\bar{1}$
a	9.155 Å	9.156 Å	9.155 Å
b	6.202 Å	6.02 Å	6.202 Å
c	6.092 Å	6.092 Å	6.092 Å
α	94° 00'	94°	94° 00'
β	95° 32'	95.5°	95° 32'
γ	108° 42'	108.7°	108° 42'
Cell Volume (V)	283.4 Å ³	315.82 Å ³	Not Reported
Z	4	4	4
Calculated Density	2.825 g/cm ³	2.53 g/cm ³	2.825 g/cm ³

Physical and Optical Properties

Barringtonite presents as colorless, transparent, fibrous, nodular, or radial crystals.^[1] A summary of its key physical and optical properties is provided below.

Property	Value
Color	Colorless[1][5]
Habit	Fibrous, Nodular, Radial[1]
Cleavage	Good on {100}, {010}, and {001} (probable)[3][5]
Optical Class	Biaxial (+)[1][3][5]
Refractive Indices	$\alpha = 1.458$, $\beta = 1.473$, $\gamma = 1.501$ [1][3][5]
Birefringence (δ)	0.043[1][3]
2V (measured)	73.7°[1]
2V (calculated)	74°[1]

X-ray Powder Diffraction Data

X-ray powder diffraction is a primary technique for identifying **barringtonite**. The d-spacings from a powder diffraction pattern are characteristic of the mineral. The three strongest lines are observed at 8.682 Å, 3.093 Å, and 2.936 Å.[3][4] A more extensive list of d-spacings is presented in the table below.

d-spacing (Å)[5]	Intensity[5]
8.682	vs
6.087	s
5.816	s
3.093	vs
2.936	vs
2.495	s
2.309	s

(vs = very strong, s = strong)

Experimental Protocols

The characterization of **barringtonite**'s crystallographic properties involves several key experimental techniques.

Sample Preparation and Initial Observation

The primary challenge in the study of **barringtonite** is its occurrence as very fine, radiating fibers or needles, typically averaging 0.01×0.03 mm in size.^{[3][4][6]} Samples are collected from their natural geological setting, often as nodular encrustations on olivine basalt.^{[3][4][6]} Due to the small crystal size, it is often difficult to isolate a single, 'clean' crystal for analysis.^{[3][4]} The mineral is often found with a small percentage of nesquehonite, which can complicate chemical and structural analyses.^{[3][4][6]}

X-ray Powder Diffraction (XRPD)

The X-ray powder diffraction data for **barringtonite** were historically obtained using a 19-cm Unicam camera with Cu K α radiation and a Ni filter.^{[4][6]}

Detailed Steps:

- Sample Grinding: A small amount of the **barringtonite** sample is carefully ground into a fine powder to ensure random orientation of the crystallites.
- Capillary Loading: The powdered sample is loaded into a thin-walled glass capillary tube.
- Data Collection: The capillary is mounted in the powder camera, and the sample is exposed to a monochromatic X-ray beam. The diffracted X-rays are recorded on photographic film or a modern detector.
- Data Analysis: The positions of the diffraction lines are measured to determine the d-spacings. The intensities of the lines are also estimated.

Indexing of the Powder Pattern

Due to the inability to isolate a single crystal, the unit cell parameters of **barringtonite** were determined from the powder diffraction data using Ito's method.^{[3][4]} This method is a systematic approach to indexing the powder patterns of low-symmetry crystals.

Single-Crystal X-ray Diffraction (A Note on Unreported Data)

While the unit cell has been determined, a full crystal structure solution, which would provide the precise atomic coordinates, bond lengths, and bond angles, requires single-crystal X-ray diffraction data. To date, a complete single-crystal structure refinement for **barringtonite** has not been reported in the literature, likely due to the difficulty in obtaining a suitable single crystal.

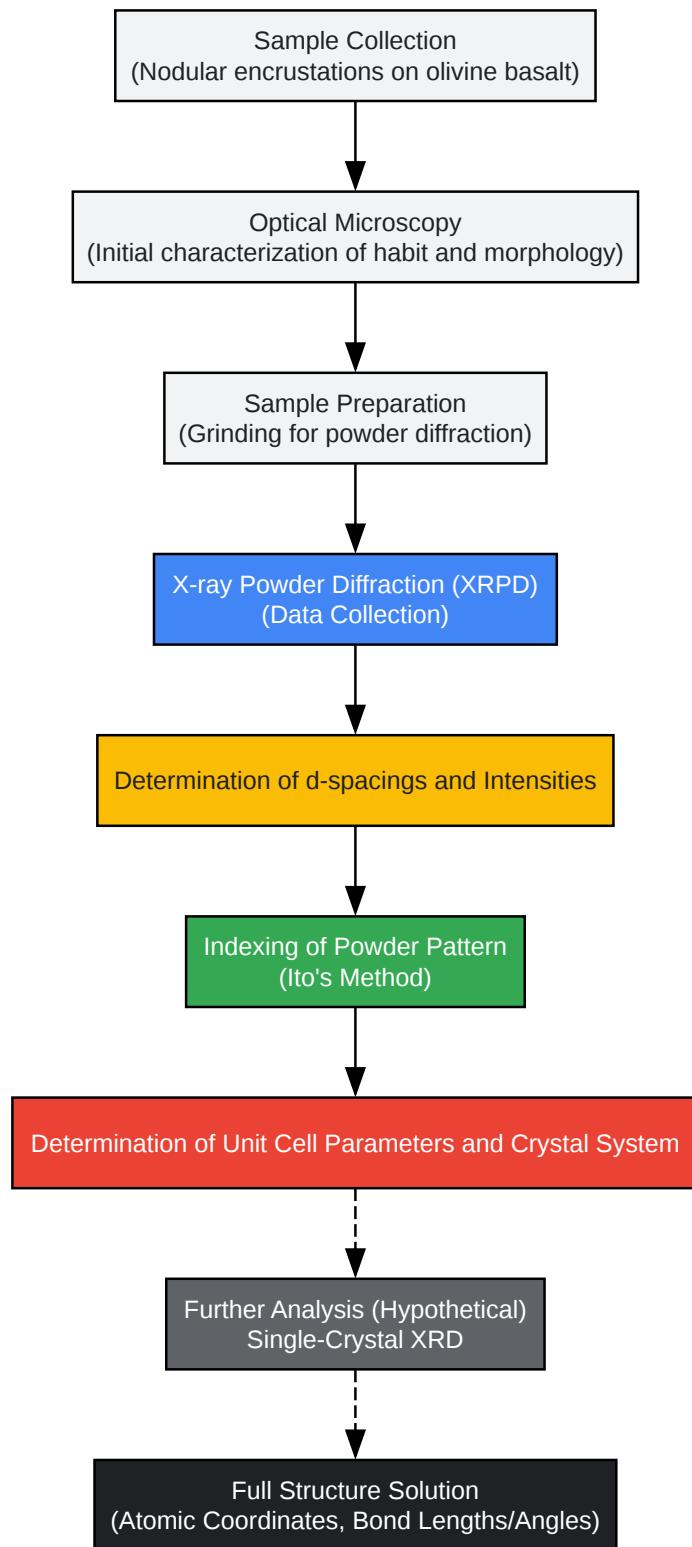
A hypothetical workflow for single-crystal analysis would involve:

- Crystal Selection: A single, high-quality crystal of appropriate size would be selected under a microscope.
- Mounting: The crystal would be mounted on a goniometer head.
- Data Collection: The mounted crystal would be placed in a single-crystal X-ray diffractometer. A full sphere of diffraction data would be collected by rotating the crystal in the X-ray beam.
- Structure Solution and Refinement: The collected data would be used to solve the crystal structure using direct methods or Patterson synthesis, followed by refinement to obtain the final atomic positions and thermal parameters.

Crystallographic Analysis Workflow

The logical flow of experiments and analysis for the crystallographic characterization of **barringtonite** can be visualized as follows:

Experimental Workflow for Barringtonite Crystallography



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*Experimental Workflow for **Barringtonite** Crystallography*

Conclusion

Barringtonite ($\text{MgCO}_3 \cdot 2\text{H}_2\text{O}$) is a triclinic mineral whose fundamental crystallographic properties have been established primarily through X-ray powder diffraction techniques. This guide has summarized the key structural and optical data and outlined the experimental protocols used for its characterization. While a complete crystal structure with atomic coordinates remains to be determined, the existing data provide a solid foundation for further research into this and other hydrated carbonate minerals. The workflow presented herein illustrates the systematic approach required for the crystallographic analysis of such naturally occurring materials. Future work, contingent on the discovery of suitable single crystals, will undoubtedly provide deeper insights into the atomic arrangement and bonding within **barringtonite**.

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